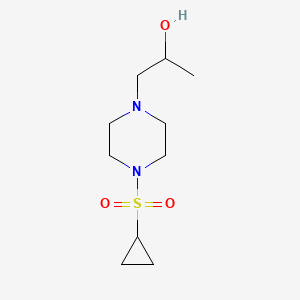

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-9(13)8-11-4-6-12(7-5-11)16(14,15)10-2-3-10/h9-10,13H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSKWJYRODCPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)S(=O)(=O)C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol typically involves the reaction of piperazine with cyclopropylsulfonyl chloride, followed by the introduction of the propan-2-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.

Medicine: Explored for its potential use in drug development, particularly in the design of new antidepressants and antipsychotics.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with biological targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and selectivity for specific targets, while the propan-2-ol moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Compounds

*Estimated based on analogous structures.

Key Observations:

- Sulfonyl vs. Sulfanyl Groups : The target compound’s cyclopropylsulfonyl group differs from sulfanyl (e.g., in CAS 338422-02-9 ), which is more prone to oxidation. Sulfonyl groups enhance stability and may reduce off-target interactions .

- Propan-2-ol Moieties : The propan-2-ol group is shared with CAS 338422-02-9 and C19H18Cl2N2O4 , likely improving aqueous solubility via hydrogen bonding.

Physicochemical and Pharmacokinetic Inferences

- Molecular Weight : The target compound (~300 g/mol) is smaller than urea-thiazole derivatives (466–602 g/mol), suggesting better membrane permeability .

- Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than sulfanyl or hydrazinyl groups (e.g., in compounds), which may prolong half-life .

Research Implications and Gaps

- Synthetic Optimization : The cyclopropylsulfonyl group warrants further exploration for tuning selectivity and stability in drug design.

- Comparative Studies : Empirical comparisons of solubility, stability, and receptor binding with analogs like CAS 338422-02-9 are needed .

Biological Activity

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound that has garnered attention for its potential pharmacological properties. This compound features a piperazine ring, which is known for its diverse biological activities, and is substituted with a cyclopropylsulfonyl group and a propan-2-ol moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

The molecular formula of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is C11H18N2O2S. The structural components include:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.

- Cyclopropylsulfonyl Group : This unique group may enhance the compound's binding affinity to biological targets.

- Propan-2-ol Moiety : This alcohol group can influence the compound's solubility and bioavailability.

The biological activity of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is hypothesized to involve interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine structure allows for modulation of receptor activity, while the cyclopropylsulfonyl group may provide selectivity towards specific targets.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol exhibit a range of biological activities, including:

- Antitumor Activity : Some studies have suggested potential antitumor effects, although specific data on this compound is limited.

- Antibacterial and Antifungal Properties : Related compounds have shown efficacy against various bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.

- Neurological Effects : Given its structural similarity to known psychoactive agents, it may also be explored for antidepressant or anxiolytic effects.

Table 1: Summary of Biological Activities

Research Examples

- Antitumor Studies : In a study evaluating related piperazine derivatives, compounds were synthesized that demonstrated significant antitumor activity against various cancer cell lines. While specific data on 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is sparse, the structural similarities suggest potential efficacy in this area .

- Antimicrobial Testing : A series of piperazine derivatives were evaluated for their antibacterial and antifungal properties. Compounds with similar functional groups exhibited notable activity against pathogens such as Staphylococcus aureus and Candida albicans .

- Neuropharmacological Investigations : The interaction of piperazine derivatives with neurotransmitter systems has been well-documented. The unique cyclopropylsulfonyl substitution in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further neuropharmacological studies.

Q & A

Q. How do structural analogs of this compound compare in preclinical efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.